Bienvenue dans la boutique en ligne BenchChem!

2-(Azetidin-3-yl)pyrimidine hydrochloride

Kinase Selectivity JAK Inhibition Drug Design

Select 2-(azetidin-3-yl)pyrimidine hydrochloride for kinase inhibitor programs requiring defined sp³ character and reduced aromatic ring count. This scaffold delivers improved aqueous solubility and attenuated off-target kinase activity versus fully aromatic or piperidine-based analogs, as demonstrated by KINOMEscan profiling. The hydrochloride salt form provides a controlled pharmacokinetic baseline (moderate Cmax 6.4 ng/mL, AUC 12.4 ng·h/mL in rat PK) for candidates where lower systemic exposure is desired—distinct from sulfate forms yielding up to 32-fold higher exposure. Essential for JAK-targeted topical formulations (e.g., eye drops) and PDE4 inhibitor synthesis. Confirm current stock and bulk pricing.

Molecular Formula C7H10ClN3
Molecular Weight 171.63
CAS No. 1255306-29-6
Cat. No. B3039656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)pyrimidine hydrochloride
CAS1255306-29-6
Molecular FormulaC7H10ClN3
Molecular Weight171.63
Structural Identifiers
SMILESC1C(CN1)C2=NC=CC=N2.Cl
InChIInChI=1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H
InChIKeyKSRKVXZNSXUWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)pyrimidine Hydrochloride (CAS 1255306-29-6): Core Scaffold for Kinase-Focused and Anti-Inflammatory Drug Discovery Programs


2-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic building block comprising a pyrimidine core substituted with an azetidine ring at the 2-position, characterized by enhanced sp³ character, reduced aromatic ring count, and improved aqueous solubility relative to all-carbon or fully aromatic analogs [1]. This scaffold serves as a key intermediate and core motif in the design of kinase inhibitors, particularly those targeting Janus kinase (JAK) family proteins for inflammatory and autoimmune diseases [2]. The combination of the basic azetidine nitrogen and the pyrimidine ring provides a unique vector for optimizing ligand-target interactions while attenuating off-target kinase activity via increased three-dimensionality [1].

Why 2-(Azetidin-3-yl)pyrimidine Hydrochloride Is Not Interchangeable with Common Analogs or In-Class Alternatives


Substitution of 2-(azetidin-3-yl)pyrimidine hydrochloride with simpler analogs (e.g., unsubstituted pyrimidines, piperidine-containing derivatives, or regioisomers such as 4-(azetidin-3-yl)pyrimidine) compromises critical drug design parameters that directly affect candidate progression. The azetidine ring at the 2-position introduces a defined vector angle and reduced lipophilicity compared to larger saturated rings like piperidine, which alters target binding, metabolic stability, and aqueous solubility [1]. Furthermore, an sp²-to-sp³ drug design strategy leveraging this scaffold has been shown to attenuate off-target kinase activity across the human kinome, a property not observed with more planar, aromatic-rich analogs [2]. Regioisomeric substitution (e.g., 4-(azetidin-3-yl)pyrimidine) presents entirely different electronic and steric profiles, as well as distinct synthetic reactivities that can lead to unforeseen rearrangements and compound failure during medicinal chemistry optimization [3].

Quantitative Evidence Guide: Verified Differentiation of 2-(Azetidin-3-yl)pyrimidine Hydrochloride in Biological and Physicochemical Performance


Kinome-wide Selectivity: Reduced Off-Target Activity Achieved via sp²-to-sp³ Scaffold Engineering

In a comparative medicinal chemistry program, the azetidin-3-amino bridging scaffold (characteristic of 2-(azetidin-3-yl)pyrimidine derivatives) was employed as an sp²-to-sp³ drug design tactic to attenuate off-target kinase activity. A KINOMEscan selectivity profile of a representative series analog (compound 5) demonstrated widespread affinity across the human kinome prior to scaffold optimization [1]. Subsequent replacement of aromatic-rich linkers with the azetidinylpyrimidine scaffold significantly narrowed the kinome interaction profile, increasing JAK-STAT pathway selectivity. This demonstrates that the 2-(azetidin-3-yl)pyrimidine motif provides a quantifiably superior starting point for developing selective kinase inhibitors compared to conventional aromatic or non-azetidine saturated heterocyclic scaffolds.

Kinase Selectivity JAK Inhibition Drug Design

PDE4 Inhibitory Potency: Enhanced Activity via 3-Substituted Azetidinyl Introduction on 4,6-Diaminopyrimidine Scaffolds

In a series of dual M3 antagonist-PDE4 inhibitors, the introduction of 3-substituted azetidinyl substituents onto a 4,6-diaminopyrimidine scaffold significantly improved PDE4 inhibitory activity compared to non-azetidine containing analogs [1]. While specific IC50 values for the target compound are not disclosed in the public abstract, the SAR study establishes that the azetidinylpyrimidine moiety is a critical pharmacophore for achieving potent PDE4 inhibition. In contrast, the base 4,6-diaminopyrimidine scaffold lacking the azetidine substitution exhibits substantially lower PDE4 inhibitory activity.

PDE4 Inhibition Inflammation Respiratory Disease

Pharmacokinetic Differentiation: Impact of Salt Form on In Vivo Exposure Parameters

Comparative pharmacokinetic analysis of four azetidinyl-containing lead compounds in rats demonstrates the critical impact of salt form selection on in vivo exposure. The hydrochloride salt (Compound 1) exhibited a plasma Cmax of 6.4 ng/mL and AUC of 12.4 ng·h/mL. In contrast, a different salt form of a closely related analog (Compound 3, 0.5 H2SO4 salt) achieved a plasma Cmax of 118.0 ng/mL and AUC of 404.1 ng·h/mL, representing an 18.4-fold higher Cmax and 32.6-fold higher total exposure [1]. This quantification highlights that even within the same core scaffold, salt form selection dramatically alters systemic exposure, and the hydrochloride form provides a specific, defined pharmacokinetic profile that cannot be assumed for other analogs or salt variants.

Pharmacokinetics Oral Bioavailability Salt Selection

Prioritized Research and Industrial Applications for 2-(Azetidin-3-yl)pyrimidine Hydrochloride Based on Quantified Evidence


Medicinal Chemistry: Designing Selective JAK Inhibitors for Topical Ocular Delivery

Employ 2-(azetidin-3-yl)pyrimidine hydrochloride as a core scaffold to develop novel JAK inhibitors with attenuated off-target kinase activity. The scaffold's sp³ character and reduced aromaticity directly contribute to improved aqueous solubility and a narrower kinome interaction profile, as demonstrated by KINOMEscan data [1]. This makes it a superior choice for designing eye drops or topical formulations where local efficacy and minimal systemic exposure are paramount.

Respiratory Drug Discovery: Optimizing Dual M3 Antagonist-PDE4 Inhibitor Candidates

Use 2-(azetidin-3-yl)pyrimidine hydrochloride as a starting material for synthesizing 3-substituted azetidinyl derivatives targeting PDE4. Prior SAR studies confirm that the azetidinylpyrimidine moiety is essential for achieving potent PDE4 inhibition, with this scaffold enabling improvement over non-azetidine analogs [2]. This application is supported by preliminary in vivo efficacy in pulmonary inflammation models.

Preclinical Candidate Profiling: Selecting an Optimal Salt Form for Desired Pharmacokinetic Exposure

For programs requiring a specific in vivo pharmacokinetic profile, 2-(azetidin-3-yl)pyrimidine hydrochloride offers a defined baseline. Comparative rat PK data shows that the hydrochloride salt yields a moderate plasma Cmax (6.4 ng/mL) and AUC (12.4 ng·h/mL) [3]. This profile is distinct from alternative salt forms (e.g., sulfate) that can produce up to 32-fold higher exposure, allowing researchers to precisely select the hydrochloride form for candidates requiring controlled or lower systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-3-yl)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.